Cas no 1651840-83-3 (1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate)
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate Chemical and Physical Properties
Names and Identifiers
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- 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
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- Inchi: 1S/C7H14N2O.2C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;2*3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;2*(H,6,7)
- InChI Key: CESLDZUNISGTNY-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.OC1(C)CN(C1)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 222
- Topological Polar Surface Area: 110
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A104860-25mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 25mg |
$ 435.00 | 2022-06-08 | ||
| TRC | A104860-50mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 50mg |
$ 720.00 | 2022-06-08 | ||
| TRC | A104860-125mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 125mg |
$ 1435.00 | 2022-06-08 | ||
| Chemenu | CM507572-1g |
3-methyl-[1,3'-biazetidin]-3-ol; bis(trifluoroacetic acid) |
1651840-83-3 | 97% | 1g |
$982 | 2023-02-02 | |
| 1PlusChem | 1P01JPDF-250mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 95%+ | 250mg |
$375.00 | 2024-06-19 | |
| 1PlusChem | 1P01JPDF-500mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 95%+ | 500mg |
$655.00 | 2024-06-19 | |
| 1PlusChem | 1P01JPDF-1g |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 95%+ | 1g |
$943.00 | 2024-06-19 | |
| A2B Chem LLC | AZ98163-250mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 95%+ | 250mg |
$460.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98163-500mg |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 95%+ | 500mg |
$785.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98163-1g |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
1651840-83-3 | 95%+ | 1g |
$1135.00 | 2024-04-20 |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
Introduction to 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate (CAS No. 1651840-83-3)
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate (CAS No. 1651840-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring structure and trifluoroacetate salt form, holds potential applications in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and potential biological activities of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate.
The chemical structure of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is notable for its azetidine ring, which is a four-membered heterocyclic compound containing one nitrogen atom. The presence of this ring imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold for drug design. The trifluoroacetate salt form further enhances the solubility and stability of the compound, facilitating its use in various biological assays and pharmaceutical formulations.
In terms of synthesis, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate can be prepared through a multi-step process involving the formation of the azetidine ring and subsequent functionalization. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry (2022) described a novel one-pot synthesis approach that significantly reduced the number of reaction steps and improved the overall yield.
The biological activities of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate have been extensively investigated in various preclinical studies. One notable application is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. A study published in Nature Communications (2021) demonstrated that this compound exhibited potent agonist activity at specific GPCRs, suggesting its potential as a lead compound for developing new drugs to treat neurological disorders.
Beyond GPCR modulation, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate has also shown promise in other therapeutic areas. For example, research published in the Journal of Medicinal Chemistry (2020) reported that this compound exhibited significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have indicated that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate (CAS No. 1651840-83-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, efficient synthesis methods, and potential biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.
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